molecular formula C18H20INO2 B3932091 2-[4-(butan-2-yl)phenoxy]-N-(4-iodophenyl)acetamide

2-[4-(butan-2-yl)phenoxy]-N-(4-iodophenyl)acetamide

Cat. No.: B3932091
M. Wt: 409.3 g/mol
InChI Key: KMUJLOHACVYDEU-UHFFFAOYSA-N
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Description

2-[4-(butan-2-yl)phenoxy]-N-(4-iodophenyl)acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a phenoxy group, an acetamide group, and an iodine atom attached to a phenyl ring

Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(4-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-3-13(2)14-4-10-17(11-5-14)22-12-18(21)20-16-8-6-15(19)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUJLOHACVYDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-(4-iodophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(butan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Iodination: The phenoxy intermediate is then subjected to iodination using iodine or an iodine-containing reagent to introduce the iodine atom onto the phenyl ring.

    Acetamide Formation: The final step involves the reaction of the iodinated phenoxy intermediate with an appropriate amine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(butan-2-yl)phenoxy]-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding phenoxy acetic acid derivatives.

    Reduction: Formation of reduced phenoxy acetamide derivatives.

    Substitution: Formation of substituted phenoxy acetamide derivatives with different functional groups.

Scientific Research Applications

2-[4-(butan-2-yl)phenoxy]-N-(4-iodophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and acetamide groups may interact with enzymes or receptors, leading to modulation of biological processes. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: Compounds with similar phenoxy and acetamide groups but different substituents.

    Iodophenyl acetamide derivatives: Compounds with similar iodophenyl and acetamide groups but different phenoxy substituents.

Uniqueness

2-[4-(butan-2-yl)phenoxy]-N-(4-iodophenyl)acetamide is unique due to the specific combination of the phenoxy, acetamide, and iodine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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